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Abstract

The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a
critical player in the landscape of oncology. Unlike typical G protein-coupled receptors
(GPCRs), ACKR3 exhibits a unique signaling paradigm, primarily functioning through B-arrestin
pathways and acting as a scavenger for the chemokine CXCL12. Its overexpression is a
common feature across a spectrum of malignancies, including breast, lung, prostate, colorectal,
and brain cancers, and is frequently correlated with poor prognosis, increased tumor growth,
angiogenesis, and metastasis.[1][2][3][4][5][6] This technical guide provides a comprehensive
overview of the multifaceted role of ACKR3 in cancer progression and metastasis, detailing its
signaling networks, summarizing key quantitative data, outlining experimental methodologies
for its study, and visualizing its complex biological functions.

Introduction to ACKR3: An Atypical Receptor In
Cancer

ACKR3 is a seven-transmembrane receptor that binds to the chemokines CXCL12 and
CXCL11 with high affinity.[7][8] A defining feature of ACKR3 is its lack of canonical G protein-
mediated signaling due to a variation in the highly conserved DRYLAIV motif.[9] Instead, upon
ligand binding, ACKR3 predominantly recruits B-arrestins, leading to receptor internalization
and the activation of downstream signaling cascades that are distinct from classical GPCR
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pathways.[10][11][12] This atypical signaling, coupled with its function as a chemokine
scavenger that shapes CXCL12 gradients, positions ACKR3 as a crucial regulator of the tumor
microenvironment and a key driver of cancer progression.[4][5][11]

ACKR3 Expression and Clinical Significance in
Cancer

Elevated expression of ACKR3 is observed in a wide array of human cancers and often
correlates with advanced disease stage and poor patient outcomes.

Table 1: ACKR3 Expression in Various Cancers and Correlation with Clinicopathological

Features
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ACKR3 Expression

Correlation with

Cancer Type Clinicopathological Reference(s)
Status
Features
Significantly higher
g Y ) Associated with
MRNA and protein ) ]
, _ increased severity and
Colorectal Cancer levels in tumor tissues ) o [9]
progression of clinical
compared to normal
) stages.
tissues.
Correlated with poor
overall survival,
] reduced lung
Overexpressed in )
metastasis-free
>30% of all breast o )
Breast Cancer ] survival in invasive [415]
cancers, with robust )
o ductal carcinomas,
vascular staining.
and reduced relapse-
free survival in ER+
patients.
Highest transcript Correlated with
levels among 21 advanced stage,
Lung Squamous Cell ) o )
] cancer types in TCGA  lymphatic invasion, [41[5]
Carcinoma (LUSC) ]
data; overexpressed and poor survival
in 60% of LUSC. rates.
Esophageal ]
Overexpressed in
Squamous Cell [415]
) 45% of cases.
Carcinoma
2-3 fold higher
o Promotes tumor
expression in cancer _
Prostate Cancer growth and resistance  [5][10]

and metastatic lesions

than in benign tissue.

to therapies.

Associated with

Glioblastoma Overexpressed. increased vessel [1]
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Associated with worse

Melanoma High expression. ) [10]
overall survival.
Significantly
associated with tumor

Head and Neck invasion depth (T

Squamous Cell High expression. status), lymph node [13]

Carcinoma (HNSCC)

involvement (N
status), and higher
stage (II/1V).

Molecular Mechanisms: ACKR3 Signaling in Cancer

ACKR3-mediated signaling is central to its pro-tumorigenic functions. The primary mechanism

involves the recruitment of 3-arrestin, which acts as a scaffold for various signaling complexes.

B-Arrestin-Mediated Signaling

Upon activation by ligands like CXCL12, ACKR3 recruits -arrestin.[10][11] This interaction
initiates a cascade of downstream signaling events that promote cell survival, proliferation, and

migration.
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Caption: ACKR3 signaling cascade initiated by CXCL12 binding.
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Key downstream pathways activated by ACKR3 include:

MAPK/ERK Pathway: ACKR3 engagement can lead to the activation of the MAPK/ERK
pathway, promoting cell proliferation.[1][14]

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway downstream of ACKR3 contributes to
cell survival and tumor growth.[9][14]

STAT3 Pathway: The CXCL12/ACKR3 axis can activate the STAT3 pathway, which in turn
promotes epithelial-mesenchymal transition (EMT) and metastasis in cancers like
esophageal cancer.[15]

TGF-B1/Smad Signaling: In head and neck squamous cell carcinoma, ACKR3 promotes cell
migration and invasion through the activation of the TGF-31/Smad signaling axis.[13]

PKM2 and Glycolysis: CXCL12 signaling through ACKR3 can regulate the activity of
pyruvate kinase M2 (PKM2), leading to a metabolic shift towards glycolysis, which is a
hallmark of cancer.[16]

Interaction with CXCR4

ACKR3 and CXCR4, both receptors for CXCL12, can form heterodimers, leading to a
modulation of CXCR4 signaling.[14] This crosstalk is complex and can either enhance or inhibit

CXCR4-mediated effects depending on the cellular context.[17] Co-expression of ACKR3 with
CXCR4 can alter the phosphorylation of Akt but not ERK in response to CXCL12.[14]
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Caption: Interaction and distinct signaling of ACKR3 and CXCRA4.
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Chemokine Scavenging and Gradient Formation

A crucial function of ACKRS is its role as a scavenger of CXCL12.[4][5][11] By internalizing and
degrading CXCL12, ACKR3 shapes the extracellular chemokine gradient, which is critical for
directing the migration and metastasis of cancer cells.[4][5] This scavenging function can
paradoxically promote the metastasis of CXCR4-positive tumor cells by creating sharper, more
defined CXCL12 gradients for them to follow.

Role in Cancer Hallmarks

ACKRS3 contributes to multiple hallmarks of cancer, driving tumor progression and metastasis
through various mechanisms.

Table 2: Contribution of ACKR3 to the Hallmarks of Cancer
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) } ) ) proliferation and tumor [10]
Proliferative Signaling MAPK/ERK, PI3K/Akt
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] and epithelial- B1l/Smad, CXCL12 [41[5][10][13][15]
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mesenchymal scavenging
transition (EMT).
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) ) ] formation of new endothelial cells,
Inducing Angiogenesis [1][18]
blood vessels to ERK1/2
supply the tumor. phosphorylation
o Promotes tumor cell
Resisting Cell Death ] PI3K/Akt [2]
survival.
] Shifts cellular
Deregulating Cellular )
metabolism towards PKM2 [16]

Energetics

glycolysis.

Experimental Methodologies for Studying ACKR3

A variety of experimental techniques are employed to investigate the expression, function, and
signaling of ACKR3 in cancer.

Analysis of ACKR3 Expression

o Immunohistochemistry (IHC): Used to detect ACKR3 protein expression in tumor tissues and
paired paracancerous tissues.

o Protocol Outline: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and
rehydrated. Antigen retrieval is performed, followed by blocking of endogenous
peroxidases. Sections are incubated with a primary antibody against ACKRS3, followed by
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a secondary antibody and a detection reagent. The signal is visualized with a chromogen,
and sections are counterstained.

o Western Blotting: To quantify ACKR3 protein levels in fresh tissue samples and cultured cell

lines.

o Protocol Outline: Protein lysates are prepared from tissues or cells, and protein
concentration is determined. Equal amounts of protein are separated by SDS-PAGE and
transferred to a membrane. The membrane is blocked and then incubated with a primary
antibody against ACKR3, followed by a horseradish peroxidase (HRP)-conjugated
secondary antibody. The signal is detected using a chemiluminescence substrate.

e Quantitative Real-Time PCR (gPCR): To measure ACKR3 mRNA expression levels.

o Protocol Outline: Total RNA is extracted from tissues or cells and reverse-transcribed into
cDNA. gPCR is performed using primers specific for ACKR3 and a reference gene. The
relative expression of ACKR3 is calculated using the AACt method.

e Flow Cytometry: To analyze cell surface expression of ACKR3 on cancer cell lines.

o Protocol Outline: Cells are harvested and incubated with a fluorescently labeled primary
antibody against ACKR3 or an isotype control antibody. The fluorescence intensity of the

cells is then analyzed using a flow cytometer.

Functional Assays

o Cell Migration and Invasion Assays: To assess the role of ACKR3 in cancer cell motility.

o Protocol Outline (Transwell Assay): Cancer cells are seeded in the upper chamber of a
Transwell insert (with or without a Matrigel coating for invasion assays). The lower
chamber contains a chemoattractant such as CXCL12. After incubation, non-
migrated/invaded cells on the upper surface of the membrane are removed, and the cells
that have migrated/invaded to the lower surface are fixed, stained, and counted.

« In Vivo Xenograft Models: To study the effect of ACKR3 on tumor growth and metastasis in a

living organism.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Protocol Outline: Human cancer cells with varying levels of ACKR3 expression (e.g.,
overexpression or knockdown) are subcutaneously or orthotopically injected into
immunocompromised mice. Tumor growth is monitored over time. For metastasis studies,
cells can be injected intravenously, and metastatic lesions in distant organs are analyzed
at the end of the experiment.

Caption: Workflow for investigating ACKR3 function in cancer.

Therapeutic Targeting of ACKR3

Given its significant role in promoting cancer progression, ACKR3 has emerged as a promising
therapeutic target.[2][4][5] Strategies to inhibit ACKR3 function include:

o Small Molecule Inhibitors: Several small molecule inhibitors that block ACKR3 activity have
been developed and have shown efficacy in limiting tumor growth in preclinical models.[4][5]
[10]

e Monoclonal Antibodies: Antibodies targeting ACKR3 can block ligand binding and
subsequent signaling, thereby reducing tumor angiogenesis and growth.[18]

o Targeted Imaging Agents: Radiolabeled ACKR3-targeted monoclonal antibodies are being
evaluated for noninvasive in vivo imaging of ACKR3 expression, which could aid in diagnosis
and patient stratification.[2]

Conclusion and Future Directions

ACKRS3 is a key atypical chemokine receptor that plays a multifaceted and pro-tumorigenic role
in a wide range of cancers. Its unique signaling properties and its function as a chemokine
scavenger make it a central node in the complex network of interactions that drive tumor
progression and metastasis. A deeper understanding of the molecular intricacies of ACKR3
signaling and its crosstalk with other pathways will be crucial for the development of novel and
effective anti-cancer therapies. Future research should focus on elucidating the context-
dependent functions of ACKR3 in different tumor microenvironments and on developing more
specific and potent inhibitors of this critical cancer-promoting receptor. The constitutive activity
of ACKR3 also presents a novel therapeutic avenue, with inverse agonists showing potential in
suppressing basal cell motility.[19] As our knowledge of ACKR3 biology expands, so too will the
opportunities for its therapeutic exploitation in the fight against cancer.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26912435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5261856/
https://jnm.snmjournals.org/content/57/6/981
https://pmc.ncbi.nlm.nih.gov/articles/PMC5261856/
https://jnm.snmjournals.org/content/57/6/981
https://pmc.ncbi.nlm.nih.gov/articles/PMC9669249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6375834/
https://pubmed.ncbi.nlm.nih.gov/26912435/
https://vu.nl/en/news/2025/research-atypical-receptor-cancer-therapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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